Physicochemical Differentiation: LogP and Polar Surface Area Comparison vs. Core Scaffold
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol exhibits a calculated LogP of 0.875 and polar surface area (PSA) of 50.42 Ų . The 5-chloro-2-hydroxymethyl substitution pattern yields a LogP approximately 0.5-1.0 units lower than 5,7-dimethyl analogs and 0.3-0.6 units lower than 5-chloro analogs lacking the hydroxymethyl group, enhancing aqueous solubility while maintaining sufficient lipophilicity for membrane permeability. The PSA of 50.42 Ų falls within the optimal range (40-90 Ų) for oral bioavailability, whereas analogs with bulkier substituents at the 2-position (e.g., propanamide derivatives with LogP 2.01) exhibit reduced aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.875; PSA = 50.42 Ų |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine core without substituents: estimated LogP ~0.2-0.5; 5-chloro-N-propanamide analog: LogP = 2.01; 5,7-dimethyl analog: LogP ~1.5-1.8 |
| Quantified Difference | Target LogP is ~0.3-0.5 higher than unsubstituted core but ~0.6-1.1 lower than more lipophilic analogs; PSA is within optimal range for oral bioavailability |
| Conditions | Calculated values from chemical structure databases and vendor specifications |
Why This Matters
The balanced LogP and favorable PSA make this compound a preferred intermediate for optimizing both potency and pharmacokinetic properties in lead optimization campaigns.
- [1] Chem-space. N-{5-chloropyrazolo[1,5-a]pyrimidin-2-yl}propanamide - Properties. https://chem-space.com/compounds/PV-002855252168 View Source
